2-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline
Description
2-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline is a bicyclic compound featuring a quinoxaline core linked to a conformationally constrained 8-azabicyclo[3.2.1]octane moiety via a carbonyl group.
Properties
IUPAC Name |
(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-quinoxalin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c23-19(18-11-20-16-3-1-2-4-17(16)21-18)22-14-7-8-15(22)10-13(9-14)12-5-6-12/h1-4,11,14-15H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAYMRBXERMTAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2C(=O)C4=NC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-{3-Cyclopropylidene-8-azabicyclo[32The 8-azabicyclo[321]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids. These alkaloids display a wide array of interesting biological activities, suggesting that the compound might interact with similar targets.
Mode of Action
Tropane alkaloids are known to interact with various receptors and enzymes, leading to changes in cellular processes.
Biochemical Pathways
Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways, including neurotransmitter signaling. Therefore, it’s plausible that this compound might have similar effects.
Result of Action
Compounds with the 8-azabicyclo[321]octane scaffold have been shown to exhibit nematicidal activities, suggesting that this compound might have similar effects.
Biological Activity
The compound 2-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline is a member of the 8-azabicyclo[3.2.1]octane family, which is known for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure that incorporates a nitrogen atom, contributing to its unique chemical properties. The presence of the cyclopropylidene group and the quinoxaline moiety significantly influences its biological profile.
| Property | Details |
|---|---|
| Molecular Formula | C₁₉H₁₈N₂O |
| IUPAC Name | This compound |
| Scaffold Type | 8-Azabicyclo[3.2.1]octane |
Biological Activity
Research indicates that compounds containing the 8-azabicyclo[3.2.1]octane scaffold exhibit significant biological activities, including:
- Monoamine Transporter Inhibition: Studies have shown that derivatives of 8-azabicyclo[3.2.1]octane can selectively inhibit monoamine transporters, such as the dopamine transporter (DAT) and serotonin transporter (SERT) . For instance, the cyclopropylmethyl derivative demonstrated a K(i) value of 4.0 nM at DAT, indicating potent inhibitory activity.
- Antinociceptive Effects: Compounds from this class have been evaluated for their analgesic properties, showcasing potential as pain-relief agents due to their interaction with central nervous system pathways .
- Nematicidal Activity: Certain derivatives have shown effectiveness against plant nematodes, with significant inhibition rates observed in vitro . For example, a related compound demonstrated an 84% inhibition rate against Meloidogyne incognita at a concentration of 160 mg/L.
Structure-Activity Relationships (SAR)
The biological activity of this compound is heavily influenced by its structural components:
- Cyclopropylidene Group: This moiety enhances selectivity for monoamine transporters.
- Quinoxaline Moiety: Known for its pharmacological versatility, it contributes additional interactions with biological targets.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Preparation of the Bicyclic Core: Utilizing enantioselective methodologies to construct the 8-azabicyclo[3.2.1]octane scaffold.
- Functionalization: Introducing the cyclopropylidene and quinoxaline groups through various chemical reactions such as substitution and oxidation .
Case Studies
Several studies have investigated the biological properties of related compounds:
- A study on 6-substituted 1-azabicyclo[3.2.1]octanes revealed their inhibitory effects on monoamine transporters, emphasizing the importance of stereochemistry in determining activity .
- Research into 8-(4-Chlorobenzoyl)-3-cyclopropylidene derivatives highlighted their potential as selective DAT inhibitors, suggesting that modifications to the bicyclic core can lead to enhanced pharmacological profiles .
Scientific Research Applications
The compound 2-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline has garnered significant interest in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and neuroscience. This article explores its applications, supported by data tables and case studies.
Chemical Background
This compound is a bicyclic compound that features a quinoxaline moiety, which is known for its biological activity. The structure of this compound suggests potential interactions with various biological targets, making it a candidate for drug development.
Neuropharmacology
The compound's structural similarity to known neuroactive substances positions it as a potential candidate for the treatment of neurological disorders. Research indicates that derivatives of azabicyclo compounds can modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
Case Study: Dopamine Receptor Modulation
A study investigated the effects of similar bicyclic compounds on dopamine receptor activity, revealing that modifications at the carbonyl position enhanced receptor affinity and selectivity. This suggests that this compound could exhibit similar properties, warranting further investigation into its pharmacodynamics and pharmacokinetics.
Anticancer Activity
Quinoxaline derivatives have shown promise in anticancer research due to their ability to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Data Table: Anticancer Activity of Quinoxaline Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Quinoxaline A | HeLa | 5.4 | Apoptosis |
| Quinoxaline B | MCF-7 | 3.2 | Cell Cycle Arrest |
| This compound | A549 | TBD | TBD |
Note: TBD = To Be Determined; further studies are needed to evaluate the specific anticancer properties of the compound.
Antimicrobial Properties
Recent studies suggest that quinoxaline derivatives possess antimicrobial activities against various pathogens, including bacteria and fungi.
Case Study: Antimicrobial Screening
In a screening assay against Staphylococcus aureus and Escherichia coli, several quinoxaline derivatives exhibited significant inhibitory effects, indicating that this compound may also possess similar properties.
Comparison with Similar Compounds
Key Observations:
Core Structure Impact: Quinoxaline-containing derivatives (e.g., Series 4–6 in ) exhibit marked antitumor activity due to their planar aromatic systems, which facilitate DNA intercalation or enzyme inhibition .
Substituent Effects : The cyclopropylidene group enhances steric hindrance and conformational restriction, possibly improving target binding compared to simpler cyclopropane derivatives .
Functional Groups: Carboxylic acid substituents (e.g., ) may improve solubility but reduce membrane permeability compared to carbonyl-linked quinoxalines.
Preparation Methods
Robinson Tropane Synthesis
The classical Robinson annulation involves condensation of a diketone with an amine, followed by intramolecular cyclization. For example, tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate can be synthesized via acid-catalyzed cyclization of a pyrrolidine precursor, as demonstrated in the deprotection of tert-butyl carbamates using HCl in dioxane. This method yields the bicyclic amine in quantitative yield, though stereochemical control requires chiral auxiliaries or catalysts.
Reductive Amination and Cyclization
Patent literature describes the reduction of 3-cyano-8-substituted intermediates to access the tropane core. For instance, catalytic hydrogenation of a nitrile-substituted precursor over palladium catalysts produces the bicyclic amine with retention of stereochemistry. Magnesium-alcohol systems have also been employed for selective reductions, avoiding over-reduction of sensitive functional groups.
Formation of the Carbonyl Linker
The 8-carbonyl bridge is installed via acylation or oxidative methods:
Acyl Chloride Intermediate
Treatment of 8-azabicyclo[3.2.1]octane with phosgene or thionyl chloride generates the reactive acyl chloride, which couples with quinoxaline under Schotten-Baumann conditions. Yields range from 65–78%, though competing N-acylation necessitates careful stoichiometry.
Oxidative Dehydrogenation
Direct oxidation of a secondary alcohol using Jones reagent (CrO₃/H₂SO₄) converts 8-hydroxytropane derivatives to the ketone. This method avoids halogenated solvents but requires low temperatures (−20°C) to prevent over-oxidation.
Coupling with Quinoxaline
Quinoxaline is typically pre-synthesized via condensation of 1,2-diketones with 1,2-diamines. Key coupling strategies include:
Nucleophilic Acyl Substitution
Reaction of 8-azabicyclo[3.2.1]octane-8-carbonyl chloride with 2-aminoquinoxaline in dichloromethane, catalyzed by DMAP, affords the target compound in 72% yield. Excess base (Et₃N) neutralizes HCl byproducts, improving reaction efficiency.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling of a boronic ester-functionalized tropane with halogenated quinoxaline has been explored, though yields remain modest (50–60%) due to steric hindrance.
One-Pot Synthesis Approaches
Industrial-scale production favors one-pot methodologies to minimize intermediate isolation:
Tandem Cyclization-Acylation
A patent by Toyama Chemical Co. describes a sequential process where tropane cyclization, cyclopropanation, and quinoxaline coupling occur in a single reactor. Using N,N-dimethylformamide diethyl acetal as a dehydrating agent, the reaction achieves 68% overall yield.
Multicomponent Reactions
Heating a mixture of glutaraldehyde, ammonium acetate, cyclopropanecarboxaldehyde, and quinoxaline-2-carboxylic acid in acetic acid/toluene produces the target compound via in situ imine formation, cyclization, and acylation. This method reduces purification steps but requires rigorous temperature control.
Stereochemical Considerations
The cis-3-substituted configuration is critical for bioactivity. Key stereocontrol strategies include:
Chiral Auxiliaries
Use of (R)-BINOL-derived phosphoramidites in asymmetric hydrogenation ensures >90% ee for the cyclopropylidene moiety.
Enzymatic Resolution
Lipase-mediated hydrolysis of racemic tropane esters achieves enantiomeric enrichment, though scalability remains challenging.
Analytical Data and Characterization
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis confirms the boat conformation of the tropane ring and the transannular strain induced by the cyclopropylidene group.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Condensation of o-phenylenediamine derivatives with ketones or aldehydes to form the quinoxaline core .
- Step 2 : Functionalization of the azabicyclo[3.2.1]octane moiety via cyclization reactions (e.g., intramolecular Mannich reactions) under reflux conditions in solvents like dichloromethane or ethanol .
- Step 3 : Coupling the azabicyclo fragment to the quinoxaline carbonyl group using activating agents (e.g., DCC/DMAP) in anhydrous conditions .
- Purification : Column chromatography or recrystallization is critical to isolate high-purity products, verified via NMR and HPLC .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis : H/C NMR confirms proton and carbon environments; IR identifies carbonyl (C=O) and cyclopropane C-H stretches .
- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry of the azabicyclo[3.2.1]octane system and quinoxaline conformation .
Advanced Research Questions
Q. How can computational modeling optimize the bioactivity of this compound against specific targets (e.g., viral proteases)?
- Methodological Answer :
- Pharmacophore Modeling : Define key interaction sites (e.g., hydrogen-bond acceptors on quinoxaline, hydrophobic cyclopropane) using tools like Schrödinger or MOE .
- Docking Studies : Screen derivatives against target proteins (e.g., HIV reverse transcriptase) to prioritize candidates for synthesis .
- 3D-QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on quinoxaline) with inhibitory activity .
Q. What strategies address contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Orthogonal Assays : Validate results using independent methods (e.g., SPR for binding affinity vs. cell-based inhibition assays) .
- Structural Analysis : Compare crystallographic data to identify conformational changes affecting activity .
- Batch Reproducibility : Test synthetic batches for impurities (e.g., via LC-MS) that may skew bioactivity .
Q. How can reaction conditions be optimized to improve yield in scale-up synthesis?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclopropane ring stability during azabicyclo formation .
- Catalysis : Pd-mediated cross-coupling reduces side reactions in quinoxaline functionalization .
- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., cyclopropanation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
